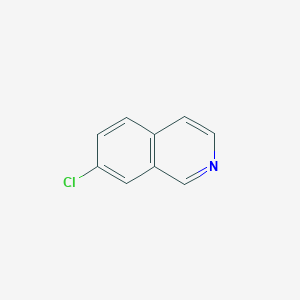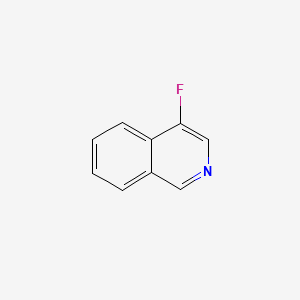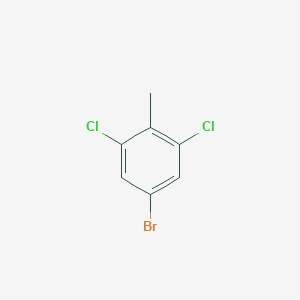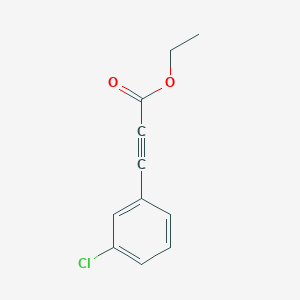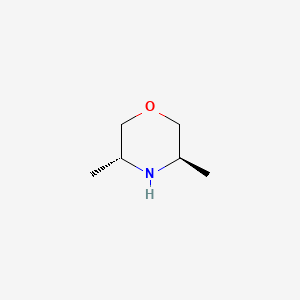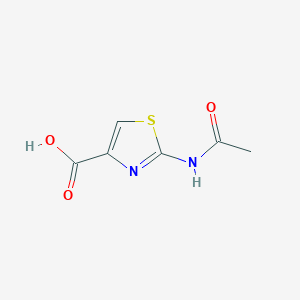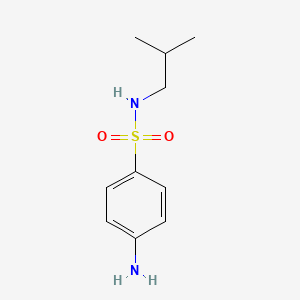
1-Benzyl-1H-tetrazole-5-thiol
描述
1-Benzyl-1H-tetrazole-5-thiol is an organic compound belonging to the tetrazole family. Tetrazoles are nitrogen-rich heterocycles known for their diverse biological and chemical properties. The compound this compound is characterized by a benzyl group attached to the nitrogen atom at the first position and a thiol group at the fifth position of the tetrazole ring. This unique structure imparts specific reactivity and applications to the compound.
作用机制
Target of Action
1-Benzyl-1H-tetrazole-5-thiol is a derivative of tetrazole, a class of compounds known for their significant role in medicinal and pharmaceutical applications .
Mode of Action
It’s known that tetrazoles can react with acidic materials and strong oxidizers to liberate corrosive and toxic gases and heat . They can also undergo reactions with active metals to produce new compounds . In the context of biochemistry, tetrazoles are often used in DNA synthesis .
Biochemical Pathways
Tetrazoles and their derivatives are known to have a wide range of biological effects, suggesting they may interact with multiple biochemical pathways .
Result of Action
It’s known that tetrazoles and their derivatives can have a wide range of biological effects .
Action Environment
It’s known that tetrazoles can react with acidic materials and strong oxidizers, suggesting that the compound’s action may be influenced by the presence of these substances .
生化分析
Biochemical Properties
1-Benzyl-1H-tetrazole-5-thiol plays a significant role in biochemical reactions, particularly in the synthesis of oligonucleotides. It acts as an activator, reacting with the phosphoramidite group to form a highly reactive intermediate. This intermediate then forms an internucleotide bond with the detritylated 5′-hydroxyl group of the growing oligonucleotide chain . Additionally, this compound has been shown to interact with enzymes and proteins involved in DNA synthesis, further highlighting its importance in biochemical processes.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by participating in cell signaling pathways and affecting gene expression. The compound’s interaction with DNA synthesis enzymes suggests its potential impact on cellular metabolism and replication processes . Moreover, this compound has been observed to exhibit antibacterial and antifungal properties, indicating its role in modulating cellular responses to microbial infections .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an activator in the synthesis of oligonucleotides by forming a highly reactive intermediate with the phosphoramidite group. This intermediate facilitates the formation of internucleotide bonds, crucial for DNA synthesis . Additionally, the compound’s structure allows it to interact with enzymes, potentially inhibiting or activating their functions, thereby influencing gene expression and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has shown stability under moderate conditions, making it suitable for various biochemical applications
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that at lower dosages, the compound exhibits beneficial effects, such as enhanced DNA synthesis and cellular metabolism . At higher dosages, toxic or adverse effects may occur, including potential disruptions in cellular processes and gene expression. Understanding the threshold effects and safe dosage ranges is crucial for its application in therapeutic settings.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its biochemical functions. The compound’s structure allows it to act as a metabolism-resistant isosteric replacement for carboxylic acids, making it a valuable tool in medicinal chemistry . Its interactions with metabolic enzymes can influence metabolic flux and metabolite levels, further highlighting its role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic potential and minimizing any adverse effects.
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its interaction with biomolecules and its overall biochemical efficacy.
准备方法
Synthetic Routes and Reaction Conditions: 1-Benzyl-1H-tetrazole-5-thiol can be synthesized through various methods. One common approach involves the reaction of benzyl isothiocyanate with sodium azide in the presence of water. This reaction proceeds under mild conditions and yields the desired product in good yield . Another method involves the condensation of aldehydes with 1H-tetrazole-5-thiol through a one-pot procedure, which involves the formation of N-tosylhydrazones followed by reductive coupling .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized for high yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
化学反应分析
1-Benzyl-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.
Reduction: The compound can be reduced to form the corresponding thiolates.
Substitution: The benzyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: Thiolates.
Substitution: Various benzyl-substituted derivatives.
科学研究应用
1-Benzyl-1H-tetrazole-5-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its bioisosteric properties.
Industry: Utilized in the synthesis of oligonucleotides as an activator.
相似化合物的比较
1-Benzyl-1H-tetrazole-5-thiol can be compared with other tetrazole derivatives such as:
1-Phenyl-1H-tetrazole-5-thiol: Similar structure but with a phenyl group instead of a benzyl group.
5-(Benzylsulfanyl)-1H-tetrazole: Similar structure but with a sulfanyl group instead of a thiol group.
Uniqueness: this compound is unique due to its specific combination of a benzyl group and a thiol group, which imparts distinct reactivity and applications compared to other tetrazole derivatives.
属性
IUPAC Name |
1-benzyl-2H-tetrazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N4S/c13-8-9-10-11-12(8)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUKRKAPMFWIBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=S)N=NN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00358952 | |
| Record name | 1-Benzyl-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33898-72-5 | |
| Record name | 1-Benzyl-1H-tetrazole-5-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00358952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


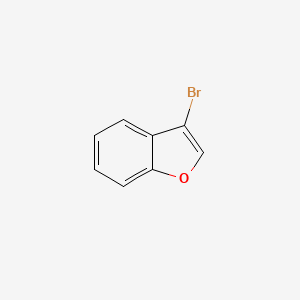
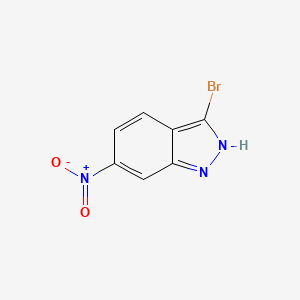
![5-chloro-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1268605.png)
